molecular formula C11H17BN2O2 B14082600 (4-Amino-3-(piperidin-4-yl)phenyl)boronic acid

(4-Amino-3-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14082600
M. Wt: 220.08 g/mol
InChI Key: LKBHGZDHKWTUKC-UHFFFAOYSA-N
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Description

(4-Amino-3-(piperidin-4-yl)phenyl)boronic acid is an organic compound that contains both an amino group and a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(piperidin-4-yl)phenyl)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

(4-Amino-3-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-3-(piperidin-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This makes the compound a valuable tool in the study of enzyme function and inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-3-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both an amino group and a piperidine ring, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

(4-amino-3-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H17BN2O2/c13-11-2-1-9(12(15)16)7-10(11)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6,13H2

InChI Key

LKBHGZDHKWTUKC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N)C2CCNCC2)(O)O

Origin of Product

United States

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